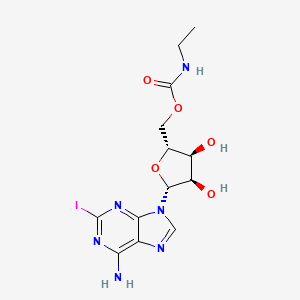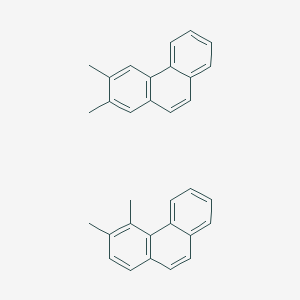
2,3-/3,4-Dimethylphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-/3,4-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14 It consists of a phenanthrene backbone with two methyl groups attached at the 2,3- or 3,4- positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-/3,4-Dimethylphenanthrene can be achieved through several methods. One notable method involves the deoxygenation of arene 1,4-endoxides using trimethylsilyl iodide. This process includes a furan/dimethyl-1-naphthyne cycloaddition reaction followed by direct deoxygenation of the resulting enooxide with excess trimethylsilyl iodide . Another method involves the Friedel-Crafts cyclization of p-xylene with γ-butyrolactone/AlCl3 or γ-(2,5-dimethylphenyl)butyric acid via its trifluoromethanesulfonic anhydride derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-/3,4-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated phenanthrene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Friedel-Crafts alkylation and acylation reactions typically use aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones and other oxygenated phenanthrene derivatives.
Reduction: Hydrogenated phenanthrene derivatives.
Substitution: Various substituted phenanthrene compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-/3,4-Dimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its interactions with biological systems helps understand the effects of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Studies on its potential carcinogenic properties contribute to cancer research.
Industry: It is used in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2,3-/3,4-Dimethylphenanthrene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis and carcinogenesis. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Dimethylphenanthrene
- 2,4-Dimethylphenanthrene
- 1,2-Dimethylphenanthrene
Comparison: 2,3-/3,4-Dimethylphenanthrene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and biological interactions. Compared to its isomers, it may exhibit different physical properties, such as melting and boiling points, and distinct reactivity patterns in chemical reactions .
Eigenschaften
Molekularformel |
C32H28 |
|---|---|
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
2,3-dimethylphenanthrene;3,4-dimethylphenanthrene |
InChI |
InChI=1S/2C16H14/c1-11-9-14-8-7-13-5-3-4-6-15(13)16(14)10-12(11)2;1-11-7-8-14-10-9-13-5-3-4-6-15(13)16(14)12(11)2/h2*3-10H,1-2H3 |
InChI-Schlüssel |
RNWATGNQAHUPHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=CC3=CC=CC=C32)C.CC1=CC2=C(C=C1C)C3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



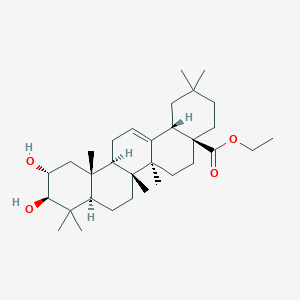

![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
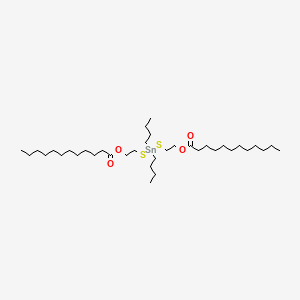

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)

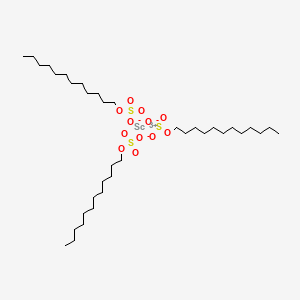
![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
